2,2-Dimethyl-4-phenylbutanal
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Overview
Description
2,2-Dimethyl-4-phenylbutanal is an organic compound belonging to the class of aldehydes It features a phenyl group attached to the fourth carbon of a butanal chain, with two methyl groups attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-phenylbutanal typically involves the following steps:
Grignard Reaction: The reaction between phenylmagnesium bromide and 2,2-dimethylpropanal can yield this compound. This reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the Grignard reagent.
Aldol Condensation: Another method involves the aldol condensation of acetone with benzaldehyde, followed by hydrogenation and subsequent oxidation to form the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or aldol condensations, utilizing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 2,2-Dimethyl-4-phenylbutanoic acid.
Reduction: Reduction of this aldehyde can yield the corresponding alcohol, 2,2-Dimethyl-4-phenylbutanol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are used under controlled conditions.
Major Products:
Oxidation: 2,2-Dimethyl-4-phenylbutanoic acid.
Reduction: 2,2-Dimethyl-4-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
2,2-Dimethyl-4-phenylbutanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies on its biological activity and potential as a bioactive compound are ongoing.
Medicine: Research is being conducted on its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: It is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-phenylbutanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then participate in further chemical reactions. Its phenyl group allows it to engage in π-π interactions with aromatic residues in biological molecules, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
2,2-Dimethylbutanal: Lacks the phenyl group, resulting in different chemical properties and reactivity.
4-Phenylbutanal: Lacks the two methyl groups, affecting its steric and electronic properties.
2,2-Dimethyl-4-phenylbutanoic acid: The oxidized form of 2,2-Dimethyl-4-phenylbutanal, with different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the phenyl and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C12H16O |
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Molecular Weight |
176.25 g/mol |
IUPAC Name |
2,2-dimethyl-4-phenylbutanal |
InChI |
InChI=1S/C12H16O/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
IGUOMHOCGNRMOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C=O |
Origin of Product |
United States |
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